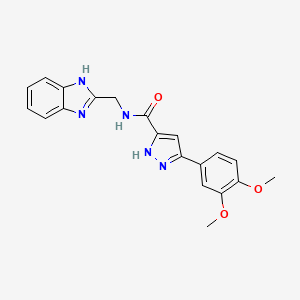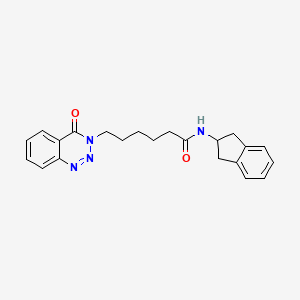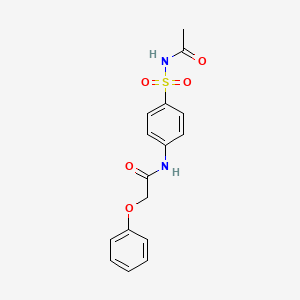![molecular formula C20H22N2O4 B11016957 N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B11016957.png)
N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide is a complex organic compound that features a benzamide group linked to a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide typically involves multiple steps. One common approach is the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
- 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- Donepezil hydrochloride
Uniqueness
N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-14-8-9-16(15(14)11-18(17)26-2)22-19(23)12-21-20(24)13-6-4-3-5-7-13/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
HMWFMPXHPXZLCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CNC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11016875.png)
![Dimethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11016879.png)


![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11016899.png)
![N-cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11016907.png)
![1-(4-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11016908.png)
![2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11016916.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11016917.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11016932.png)
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11016940.png)
![trans-4-({[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11016949.png)
